molecular formula C16H12ClK2NO9S2 B14164981 Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate CAS No. 68921-69-7

Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate

Cat. No.: B14164981
CAS No.: 68921-69-7
M. Wt: 540.0 g/mol
InChI Key: BQIXBJZCZZJNKT-UHFFFAOYSA-L
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Description

Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is a chemical compound with the molecular formula C16H12ClK2NO9S2. It is often used as a crosslinking agent in organic synthesis and can be utilized to prepare high molecular polymer materials. Additionally, it finds applications in the synthesis of dyes and fluorescent substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate typically involves the reaction of 2-acetamido-3-chloro-9,10-dihydroanthracene with potassium sulfate under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted anthracene compounds.

Scientific Research Applications

Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate involves its ability to act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting polymer materials. The compound’s molecular targets include reactive sites on polymer chains, where it forms stable covalent bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium 2-acetamido-3-bromo-9,10-dihydroanthracene-9,10-diyl disulphate
  • Dipotassium 2-acetamido-3-iodo-9,10-dihydroanthracene-9,10-diyl disulphate
  • Dipotassium 2-acetamido-3-fluoro-9,10-dihydroanthracene-9,10-diyl disulphate

Uniqueness

Compared to its similar compounds, dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in certain synthetic applications, such as the preparation of specific dyes and fluorescent substances .

Properties

CAS No.

68921-69-7

Molecular Formula

C16H12ClK2NO9S2

Molecular Weight

540.0 g/mol

IUPAC Name

dipotassium;(2-acetamido-3-chloro-10-sulfonatooxy-9,10-dihydroanthracen-9-yl) sulfate

InChI

InChI=1S/C16H14ClNO9S2.2K/c1-8(19)18-14-7-12-11(6-13(14)17)15(26-28(20,21)22)9-4-2-3-5-10(9)16(12)27-29(23,24)25;;/h2-7,15-16H,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

BQIXBJZCZZJNKT-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C(C=C2C(C3=CC=CC=C3C(C2=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[K+].[K+]

Origin of Product

United States

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